![molecular formula C8H10N2OS B2892235 2-(Thiolan-3-yloxy)pyrazine CAS No. 2097872-53-0](/img/structure/B2892235.png)
2-(Thiolan-3-yloxy)pyrazine
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Overview
Description
Synthesis Analysis
The synthesis of pyrazine derivatives has been a topic of interest in recent years. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . In general, six synthetic approaches namely condensation reaction, ring closure, metal catalysis, green reaction, Maillard reaction, and acid catalyst on N-substitution have been reviewed .Chemical Reactions Analysis
Pyrazine derivatives have been studied for their interesting reactivity profiles. For example, alkali metal complexes with pyrazinecarboxylate and 2,3-pyrazinedicarboxylate ligands have been analyzed using spectroscopic (IR, Raman, NMR), theoretical [density functional theory (DFT)], and thermogravimetric studies .Scientific Research Applications
Corrosion Inhibition
Pyrazine derivatives, including those with –SH groups such as 3-amino pyrazine-2-thiol, have been investigated for their potential as corrosion inhibitors. These compounds have shown promising results in protecting steel surfaces against corrosion, with theoretical investigations supporting their effectiveness. The introduction of –SH groups in pyrazine derivatives enhances their corrosion inhibition properties, as demonstrated by computational chemistry studies using density functional theory (DFT) and molecular dynamics (MD) simulations (Saha et al., 2016).
Synthesis and Characterization of Heterocyclic Compounds
Pyrazine and its derivatives play a significant role in the synthesis of heterocyclic compounds due to their chemical modification capabilities and pharmacological potential. The creation of condensed systems involving pyrazine is scientifically attractive for developing substances with various biological activities. Research has focused on synthesizing and studying the properties of these compounds, highlighting their relevance in modern medicine and pharmacy (Fedotov et al., 2022).
Photocatalysis
The structure of pyrazine-based cofactors, such as folic acid and flavine, which participate in natural electron transfer processes, has inspired the development of electron-deficient carbon nitrides that emulate pyrazine's structure. These materials, synthesized from amino triazole-thiol with hexaazatriphenylene units, show increased oxidative power and spectral coverage extending to the near-infrared region. This advancement demonstrates the potential of pyrazine derivatives in biomimetic photocatalysis for applications such as water oxidation under visible light (Kurpil et al., 2017).
Mechanism of Action
Target of Action
It is known that pyrrolopyrazine derivatives, which include compounds similar to 2-(thiolan-3-yloxy)pyrazine, have exhibited a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
It is known that pyrrolopyrazine derivatives interact with their targets in a way that leads to various biological activities . For instance, some pyrrolopyrazine derivatives have shown more activity on kinase inhibition .
Biochemical Pathways
Given the wide range of biological activities exhibited by similar compounds, it is likely that multiple pathways are affected, leading to downstream effects such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Result of Action
Given the wide range of biological activities exhibited by similar compounds, it is likely that the compound has significant effects at the molecular and cellular levels .
Action Environment
It is known that environmental factors can significantly influence the action of similar compounds .
properties
IUPAC Name |
2-(thiolan-3-yloxy)pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-4-12-6-7(1)11-8-5-9-2-3-10-8/h2-3,5,7H,1,4,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBFGTSQYFXHHEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1OC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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